molecular formula C16H12N4O5 B254468 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

Cat. No. B254468
M. Wt: 340.29 g/mol
InChI Key: NHVUGTHHUYLVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as MNBA and has a molecular formula of C15H12N4O4.

Mechanism of Action

The mechanism of action of MNBA is still not fully understood. However, studies have suggested that MNBA may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
MNBA has been shown to have various biochemical and physiological effects. Studies have suggested that MNBA may induce apoptosis, inhibit cell proliferation, and reduce inflammation. Moreover, MNBA has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. Moreover, MNBA is stable and has a long shelf life. However, MNBA also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on MNBA. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another potential direction is to further explore its anti-cancer and anti-inflammatory properties and its mechanism of action. Moreover, studies can also investigate the potential use of MNBA in drug delivery systems and as a therapeutic agent for various diseases.
In conclusion, MNBA is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MNBA may lead to the development of new therapeutic agents and diagnostic tools.

Synthesis Methods

MNBA can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-methoxyphenyl hydrazine to form the intermediate product, 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine. This intermediate is then reacted with acetic anhydride to form the final product, MNBA.

Scientific Research Applications

MNBA has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. Studies have shown that MNBA has potential anti-cancer, anti-inflammatory, and anti-microbial properties. Moreover, MNBA has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

Molecular Formula

C16H12N4O5

Molecular Weight

340.29 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C16H12N4O5/c1-24-13-8-4-10(5-9-13)14-15(19-25-18-14)17-16(21)11-2-6-12(7-3-11)20(22)23/h2-9H,1H3,(H,17,19,21)

InChI Key

NHVUGTHHUYLVDM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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